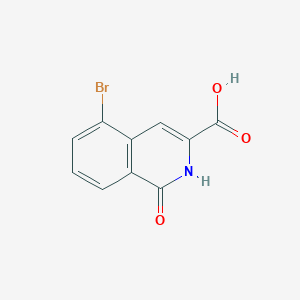
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, this compound-based compounds have been shown to exhibit anticancer activity by inducing cell cycle arrest, apoptosis, and DNA damage in cancer cells. This compound-based compounds have also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. This compound can be easily modified to introduce different functional groups that can improve the pharmacological properties of the resulting compounds. However, one of the limitations of using this compound is its relatively low yield during synthesis, which can limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid in scientific research. One potential area of interest is the development of this compound-based compounds as novel anticancer agents, particularly for the treatment of drug-resistant cancers. Another potential area of interest is the use of this compound-based compounds as antimicrobial agents, particularly for the treatment of drug-resistant bacterial and fungal infections. Additionally, the use of this compound as a building block for the synthesis of other biologically active compounds, such as enzyme inhibitors and receptor antagonists, is an area of ongoing research.
Métodos De Síntesis
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoaniline with ethyl glyoxylate to form an intermediate, which is then converted to this compound through cyclization and subsequent oxidation steps. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds, such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. This compound can be easily modified to introduce different functional groups that can improve the pharmacological properties of the resulting compounds. For example, this compound has been used as a starting material for the synthesis of isoquinoline-based inhibitors of protein kinases, which are important targets for cancer therapy.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORFOKVGCPMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

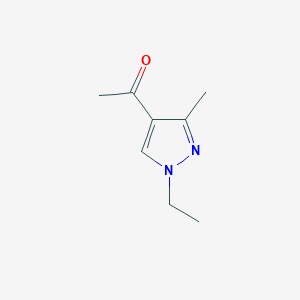
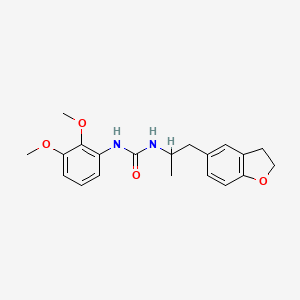

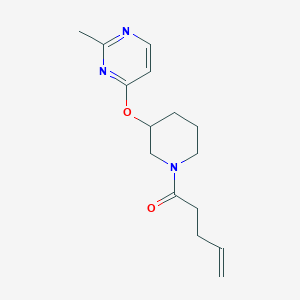
![4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2786681.png)
![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2786682.png)
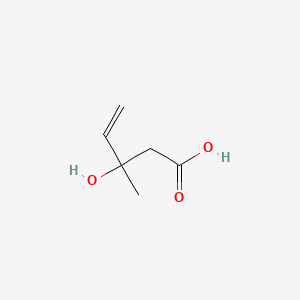

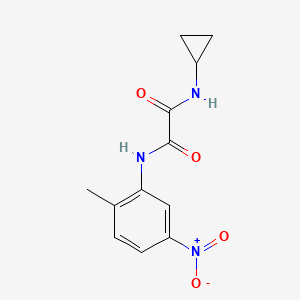
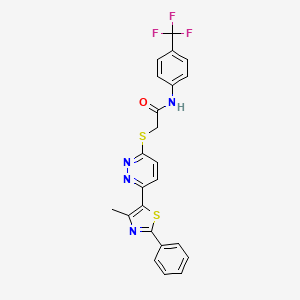
![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
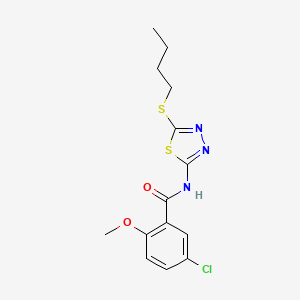
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)